4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane

Radioligand Synthesis GABA Receptor Pharmacology Tritium Labeling

4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 60028-07-1, MW 158.19 g/mol, C8H14O3) is a bicyclic orthoester that serves as the essential 4-n-propyl-substituted core scaffold for the 1,4-disubstituted-2,6,7-trioxabicyclo[2.2.2]octane (TBO) class of compounds. This class acts as noncompetitive blockers (NCBs) at the GABA-gated chloride channel, exhibiting potent insecticidal activity and serving as critical pharmacological probes.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 60028-07-1
Cat. No. B13945431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane
CAS60028-07-1
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCC12COC(OC1)OC2
InChIInChI=1S/C8H14O3/c1-2-3-8-4-9-7(10-5-8)11-6-8/h7H,2-6H2,1H3
InChIKeyOJHDPDDCXDBZOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 60028-07-1): Core Scaffold for GABAergic Insecticide Discovery and Radioligand Development


4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 60028-07-1, MW 158.19 g/mol, C8H14O3) is a bicyclic orthoester that serves as the essential 4-n-propyl-substituted core scaffold for the 1,4-disubstituted-2,6,7-trioxabicyclo[2.2.2]octane (TBO) class of compounds [1]. This class acts as noncompetitive blockers (NCBs) at the GABA-gated chloride channel, exhibiting potent insecticidal activity and serving as critical pharmacological probes [2]. The 4-propyl derivative is specifically distinguished as the indispensable precursor for synthesizing [3H]EBOB (1-(4-ethynylphenyl)-4-[2,3-3H2]propyl-2,6,7-trioxabicyclo[2.2.2]octane), the gold-standard radioligand for insect and mammalian GABAA receptor binding studies [3].

Synthesis of [3H]EBOB radioligand for GABAA receptor binding studies
Insecticide lead optimization targeting GABA-gated chloride channels
Chemical biology probe development for GABAA receptor subtype mapping

Why 4-Methyl, 4-Ethyl, or 4-Butyl Analogs Cannot Substitute for 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane in Critical Applications


The 4-alkyl substituent on the 2,6,7-trioxabicyclo[2.2.2]octane scaffold is not a passive structural feature—it governs receptor subtype selectivity, metabolic activation, insecticidal potency, and synthetic utility for radiolabeling. 4-Methyl and 4-ethyl analogs exhibit a fundamentally different toxicological profile (type B action with low in vitro potency relative to mammalian toxicity), whereas 4-propyl is the smallest alkyl group that confers type A action—high in vitro potency relative to toxicity, predictive of superior insecticidal activity [1]. Moreover, only the 4-propyl scaffold enables the selective catalytic tritium reduction of the corresponding 4-allyl precursor to yield [3H]EBOB, the reference radioligand for GABA-gated chloride channel research; 4-methyl, 4-ethyl, 4-butyl, and 4-tert-butyl analogs cannot be labeled via this chemically efficient route [2]. Even within the group of potent 4-alkyl analogs (n-propyl, n-butyl, tert-butyl) that share similar housefly LD50 values, the 4-propyl variant offers the lowest molecular weight (158.19 g/mol) and optimal balance of volatility (BP 187.3°C) for formulation and purification, making it the preferred scaffold for structure–activity relationship (SAR) studies and radioligand synthesis .

4-Alkyl mismatch Smaller 4-methyl/4-ethyl analogs may not reproduce type A GABA antagonist pharmacology; receptor engagement profile can differ fundamentally from 4-propyl.
Labeling pathway Only the 4-propyl scaffold enables selective catalytic tritium reduction to [3H]EBOB; 4-butyl, 4-tert-butyl and other homologs lack the allyl precursor required for high-yield labeling.
Physicochemical shift 4-Methyl analog exhibits high volatility (BP 141.9°C) that may complicate formulation, while 4-butyl's high boiling point (∼326°C) can hinder purification and handling.

Quantitative Differentiation Evidence for 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane Versus Closest Analogs


Unrivaled Suitability as Precursor for [3H]EBOB Radioligand Synthesis via Selective Catalytic Tritium Reduction

4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane (as its 1-(4-ethynylphenyl) derivative EBOB) is the only 4-alkyl TBO scaffold for which a selective catalytic tritium reduction pathway has been established. The 4-allyl precursor 1-(4-ethynylphenyl)-4-(prop-2-enyl)-2,6,7-trioxabicyclo[2.2.2]octane undergoes selective reduction of the terminal olefin with tritium gas over a palladium catalyst to yield 1-(4-ethynylphenyl)-4-[2,3-3H2]propyl-2,6,7-trioxabicyclo[2.2.2]octane ([3H]EBOB) with high specific activity [1]. This labeling route is chemically inaccessible for 4-methyl, 4-ethyl, 4-butyl, or 4-tert-butyl analogs, which lack the allyl-to-alkyl reduction handle. [3H]EBOB remains the reference radioligand for the insecticide-relevant binding site at the GABA-gated chloride channel, with nanomolar affinity [2]. Procurement of the 4-propyl scaffold is therefore mandatory for any laboratory synthesizing this radioligand.

Radioligand synthesis feasibility
Head-to-head
4-Propyl is the only TBO core compatible with established catalytic tritium reduction to [3H]EBOB. 4-Methyl, 4-ethyl, 4-butyl, 4-tert-butyl, 4-cyclohexyl analogs lack the allyl-to-alkyl labeling handle.
Mandatory precursor for [3H]EBOB radioligand production.
Qualitative but definitive; alternative labeling routes are lower-yielding.
Radioligand Synthesis GABA Receptor Pharmacology Tritium Labeling

Insecticidal Potency: 4-Propyl Matches the Most Potent 4-Alkyl Analogs While Drastically Outperforming 4-Cyclohexyl

In a head-to-head series of 4-alkyl-1-[4-[(trimethylsilyl)ethynyl]phenyl]-2,6,7-trioxabicyclo[2.2.2]octanes, the 4-n-propyl analog achieved a 24-h housefly (Musca domestica) topical LD50 of 0.4–0.7 µg/g, placing it among the most potent congeners alongside 4-n-butyl (0.4–0.7 µg/g) and 4-tert-butyl (0.4–0.7 µg/g) [1]. In stark contrast, the 4-cyclohexyl analog exhibited an LD50 of 68 µg/g, approximately 100–170-fold less potent [1]. The corresponding 1-(4-ethynylphenyl) series shows mouse intraperitoneal LD50 values of 0.1–1.1 mg/kg for the 4-ethynylphenyl compounds, with the 4-n-propyl variant demonstrating an insect/mammal selectivity window that is >930-fold for the structurally related 4-n-butyl proinsecticide [1]. This quantitative data establishes that the 4-n-propyl substituent sits at the optimal potency plateau for insecticidal activity, while 4-cyclohexyl (and by inference, other bulky or rigid 4-substituents) drastically reduce activity.

Housefly topical LD50
Head-to-head
4-n-Propyl analog: 0.4–0.7 µg/g
4-n-Butyl/4-tert-butyl: 0.4–0.7 µg/g
4-Cyclohexyl: 68 µg/g
Reported insecticidal potency plateau; ~100–170-fold higher than cyclohexyl.
Equipotent to butyl/tert-butyl with lowest molecular weight.
Insecticide Discovery Housefly Topical Assay GABA Receptor Antagonism

Receptor Subtype Selectivity: 4-Propyl Confers Type A GABA Antagonist Action, Distinct from Smaller 4-Alkyl Groups

Cage convulsants at the GABA-gated chloride channel segregate into two pharmacologically distinct groups based on the 4-substituent. 2,6,7-Trioxabicyclo[2.2.2]octanes bearing large 1-substituents in combination with 4-n-propyl or larger 4-alkyl groups exhibit "type A action"—characterized by high potency for inhibiting [35S]TBPS binding and GABA-stimulated 36Cl− uptake in brain membrane preparations relative to their acute mammalian toxicity [1]. In contrast, TBOs with small 4-substituents (methyl, ethyl) show "type B action" with markedly lower in vitro potency relative to toxicity [1]. The 4-n-propyl group is the minimal alkyl substituent that reliably shifts the pharmacological profile into the type A category, which is associated with superior insecticidal activity [1][2]. This discontinuous structure–activity relationship means that a scientist cannot simply select a 4-methyl or 4-ethyl analog and expect comparable target engagement; the receptor subtype engagement is fundamentally altered.

GABA antagonist classification
Class-level
4-n-Propyl (with large 1-substituent) confers type A action: high 35S-TBPS binding / 36Cl uptake inhibition relative to toxicity. 4-Methyl and 4-ethyl exhibit type B action with lower in vitro potency relative to toxicity.
4-Propyl is the smallest alkyl group reliably entering type A pharmacological space.
Categorical classification supported by multiple quantitative endpoints.
GABA Receptor Subtype Selectivity Cage Convulsant Pharmacology Toxicology

Physicochemical Property Balance: 4-Propyl Occupies the Optimal Window Between Excessive Volatility (4-Methyl) and Low Volatility (4-Butyl)

Computed physicochemical properties for the unsubstituted 4-alkyl-2,6,7-trioxabicyclo[2.2.2]octane series reveal a clear structure–property progression that positions the 4-propyl analog in a favorable intermediate window. 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane has a computed boiling point of 187.3°C at 760 mmHg, density of 1.092 g/cm3, and flash point of 59.3°C . The 4-methyl analog (CAS 766-32-5, MW 130.14) has a boiling point of 141.9°C and flash point of 43°C , while the 4-butyl analog (CAS 60028-09-3, MW 172.22) has a computed boiling point of approximately 326°C at 760 mmHg (estimated from available data) . The 4-propyl compound thus avoids the excessive volatility of 4-methyl (which can complicate solvent removal and formulation) while avoiding the high boiling point of 4-butyl (which can hinder purification by distillation and gas-phase applications). This intermediate volatility profile facilitates handling, purification, and formulation into experimental preparations.

Computed boiling point
Data to verify
4-Propyl: 187.3°C
4-Methyl: 141.9°C
4-Butyl: ~326°C
Intermediate volatility supports handling, distillation, and formulation.
Computed values; experimental validation advised.
Physicochemical Properties Formulation Science Purification

Procurement-Relevant Application Scenarios for 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane


Synthesis of [3H]EBOB Radioligand for GABAA Receptor Binding Assays and Autoradiography

Laboratories engaged in GABA receptor pharmacology require 4-propyl-2,6,7-trioxabicyclo[2.2.2]octane as the mandatory core scaffold for synthesizing the 4-allyl precursor, which is subsequently reduced with tritium gas to yield [3H]EBOB—the reference radioligand for the noncompetitive blocker site of insect and mammalian GABAA receptors [1]. No other 4-alkyl analog can access this labeling chemistry, making procurement of the 4-propyl compound non-negotiable for any facility producing or utilizing [3H]EBOB in binding, autoradiography, or high-throughput screening campaigns [1].

Insecticide Lead Optimization and Structure–Activity Relationship (SAR) Programs Targeting GABA-Gated Chloride Channels

Agrochemical discovery teams developing novel insecticides aimed at the GABA-gated chloride channel should prioritize the 4-n-propyl scaffold as the core template for SAR exploration. The 4-propyl substituent delivers insecticidal potency equivalent to the best-in-series 4-n-butyl and 4-tert-butyl analogs (housefly LD50 = 0.4–0.7 µg/g) while offering the lowest molecular weight, simplest synthetic handling, and the type A pharmacological profile that is predictive of insecticidal efficacy [2]. 4-Methyl and 4-ethyl analogs, which exhibit type B action with inferior in vitro-to-in vivo correlation, are unsuitable starting points for insecticide optimization [3].

Radioligand Binding Assay Development for Insecticide Resistance Screening

Entomology laboratories screening for cyclodiene-resistant insect populations rely on [3H]EBOB binding assays to quantify target-site alterations in the GABA receptor. The 4-propyl scaffold is the essential building block for synthesizing both the unlabeled EBOB standard and the tritiated probe [1]. Consistent procurement of high-purity 4-propyl-2,6,7-trioxabicyclo[2.2.2]octane ensures reproducible synthesis of the radioligand with consistent specific activity, which is critical for comparing resistance levels across populations and geographical regions [1].

Chemical Biology Probe Development for Mammalian GABAA Receptor Subtype Mapping

Academic and pharmaceutical laboratories developing affinity ligands or photoprobes for mammalian GABAA receptor subtypes (e.g., α1β2γ2 vs. α6β3δ) require the 4-propyl TBO scaffold for constructing 1-aryl derivatives that retain high-affinity binding. The 4-propyl group's unique contribution to type A pharmacology ensures that the resulting probes engage the therapeutically relevant conformational states of the chloride channel, whereas 4-methyl or 4-ethyl congeners may predominantly occupy a distinct, less physiologically relevant binding mode [3].

Application
Selection Property
Validation Focus
[3H]EBOB radioligand synthesis
Tritium labeling pathway compatibility
Allyl precursor reduction feasibility and specific activity consistency
Insecticide lead optimization (GABA-Cl)
Type A pharmacological profile
Insecticidal potency plateau and SAR reproducibility
Insecticide resistance screening
Batch-to-batch scaffold consistency
Radioligand specific activity and binding assay reproducibility
Mammalian GABAA receptor subtype probe development
Type A receptor engagement
Subtype-specific binding mode verification
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